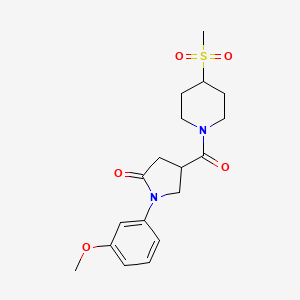

1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-(4-methylsulfonylpiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-25-15-5-3-4-14(11-15)20-12-13(10-17(20)21)18(22)19-8-6-16(7-9-19)26(2,23)24/h3-5,11,13,16H,6-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACXOOLXASPOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a methoxyphenyl group and a methylsulfonyl piperidine moiety suggests that this compound may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one

- Molecular Formula : C17H22N2O4S

This compound exhibits properties typical of piperidine derivatives, including potential interactions with neurotransmitter systems and enzyme inhibition.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The methylsulfonyl group may enhance the compound's solubility and bioavailability, while the methoxyphenyl group could contribute to its binding affinity for target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the piperidine class. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in vitro and in vivo. A notable example is the investigation into the effects of piperidine derivatives on glioma cells, where compounds demonstrated significant cytotoxicity while sparing normal cells, suggesting a selective mechanism of action .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. Research has indicated that related piperidine compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and obesity. For example, studies on methylsulfonyl-substituted compounds have shown effective inhibition of enzymes like AMPK, which plays a crucial role in energy homeostasis .

Comparative Analysis with Similar Compounds

Research Findings

Research indicates that compounds with similar structures to 1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one exhibit diverse biological activities:

- Antitumor Effects : Studies have shown that related piperidine compounds can significantly inhibit tumor growth in various cancer models.

- Neuroprotective Properties : Some derivatives have been noted for their neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : Certain analogs have demonstrated anti-inflammatory properties, providing insights into their use for treating inflammatory conditions.

Scientific Research Applications

The compound's biological activities stem from its structural components, which are linked to various pharmacological effects. Key areas of application include:

Antimicrobial Activity

Research indicates that derivatives with similar piperidine structures exhibit significant antimicrobial properties. For instance, compounds targeting bacterial strains through enzyme inhibition mechanisms have shown efficacy against pathogens.

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting tyrosinase, which is involved in melanin production. Studies have shown competitive inhibition with IC50 values lower than standard inhibitors.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, potentially linked to its ability to inhibit specific pathways involved in tumor growth and proliferation.

Case Studies

Several case studies have explored the applications of this compound:

- Study on Tyrosinase Inhibition : This study demonstrated the compound's ability to inhibit tyrosinase effectively, suggesting potential applications in cosmetic formulations aimed at skin lightening.

- Anticonvulsant Activity : Investigations into the anticonvulsant properties of related compounds have indicated potential efficacy in managing seizure disorders.

- Anticancer Properties : Early-stage research has indicated that the compound may inhibit cancer cell proliferation through multiple mechanisms, warranting further investigation.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of piperidine derivatives have highlighted several key findings:

- The presence of the methylsulfonyl group enhances biological activity due to its electron-withdrawing properties, improving binding affinity to target enzymes.

- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison

*Estimated based on molecular formula (C₁₈H₂₄N₂O₄S).

Substituent Effects on Activity

- Methoxy vs. Halogen Substituents : The target’s 3-methoxyphenyl group (electron-donating) contrasts with chlorine (electron-withdrawing) in BK14018 and Compound 7 . Methoxy groups often enhance membrane permeability but may reduce receptor binding affinity compared to halogens, as seen in Compound 7’s higher alpha1-AR affinity (pKi = 7.13) with a 2-chlorophenyl group .

- Methylsulfonyl vs. Pyridazin-3-yloxy : The methylsulfonyl group in the target and ’s compound improves aqueous solubility compared to BK14018’s pyridazin-3-yloxy group, which may confer hydrogen-bonding interactions but increase molecular weight.

- Piperidine vs. Piperazine Rings : Piperazine derivatives (e.g., Compound 7) often exhibit stronger receptor binding due to additional nitrogen atoms enabling hydrogen bonding. However, piperidine-based compounds like the target may offer better metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.